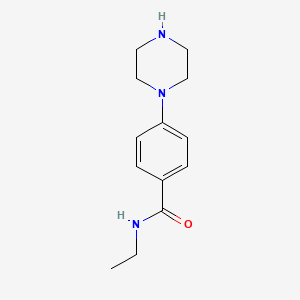

N-ethyl-4-(piperazin-1-yl)benzamide

Description

N-ethyl-4-(piperazin-1-yl)benzamide is a benzamide derivative featuring a piperazine ring linked to a benzamide core via a para-substituted ethyl group.

Properties

IUPAC Name |

N-ethyl-4-piperazin-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c1-2-15-13(17)11-3-5-12(6-4-11)16-9-7-14-8-10-16/h3-6,14H,2,7-10H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBGHJAAQLONAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)N2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-4-(piperazin-1-yl)benzamide typically involves the reaction of 4-(piperazin-1-yl)benzoic acid with ethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane (DCM) and may require a catalyst to improve yield and reaction rate .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-4-(piperazin-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be used to modify the piperazine ring or the benzamide core.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide core or the piperazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzamide core or the piperazine ring.

Scientific Research Applications

N-ethyl-4-(piperazin-1-yl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Industry: It is used in the development of new materials and as a building block in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-ethyl-4-(piperazin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, thereby modulating their activity. For instance, it has been shown to inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes . The exact molecular pathways involved are still under investigation, but docking studies suggest that the compound fits well into the active sites of its targets, making it a promising candidate for further development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural variations among benzamide-piperazine derivatives include:

Analysis :

- Substituent Bulk : Bulkier groups (e.g., benzyl in ) enhance binding affinity but may reduce bioavailability.

- Electron-Withdrawing Groups : Sulfonamido and nitro groups (e.g., in ) improve solubility and target engagement via hydrogen bonding.

- Receptor Selectivity : Dichlorophenyl (NGB 2904 ) and thiophenyl (WW-III-55 ) substituents drive D3 receptor selectivity over D2.

Pharmacological and Functional Comparisons

Kinase vs. Receptor Targeting

- BMPR2 Inhibition : CDD-1433 demonstrates that pyrimidinyl-sulfonamide substituents are critical for BMPR2 inhibition, a mechanism distinct from neurotransmitter receptor modulation.

- Dopamine Receptor Modulation : N-ethyl-4-(piperazin-1-yl)benzamide’s ethyl group may favor D3/D2 binding, similar to CJB 090 , which reduces cocaine reinforcement via D3 antagonism.

In Vivo Efficacy

Key Data from Analytical Studies

- NMR Spectroscopy : Derivatives in show distinct $ ^1H $ NMR shifts for piperazine protons (δ 2.5–3.5 ppm) and aromatic protons (δ 6.8–8.2 ppm), aiding structural confirmation.

- Docking Scores : Analogs in with sulfonamido groups exhibit superior docking scores (−39.444 to −42.952), suggesting enhanced target binding.

Biological Activity

N-ethyl-4-(piperazin-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring attached to a benzamide moiety, which is crucial for its biological activity. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, allowing for modifications that can enhance its properties or activity.

The biological activity of this compound primarily stems from its interaction with specific molecular targets. Research indicates that it may inhibit the growth of Mycobacterium tuberculosis by interfering with essential bacterial processes. This suggests potential applications in treating tuberculosis and possibly other infections.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various pathogens, making it a candidate for further development as an antimicrobial agent.

Antiproliferative Effects

The compound has also been studied for its antiproliferative effects against cancer cell lines. Preliminary data suggest that it exhibits cytotoxicity against several types of cancer cells, indicating potential as an anticancer therapeutic .

Study on Neuroprotective Properties

A related compound, 4-(ethyl-piperaz-1-yl)-phenylmethanone, showed neuroprotective effects against beta-amyloid-induced toxicity in neuronal cells. This suggests that compounds with similar structures may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases like Alzheimer's .

Anticancer Activity

In a study evaluating compounds with the 4-(aminomethyl)benzamide fragment, several derivatives exhibited potent inhibitory activity against receptor tyrosine kinases associated with cancer. The compounds showed significant cytotoxicity in both hematological and solid tumor cell lines, highlighting their potential as anticancer agents .

Data Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.